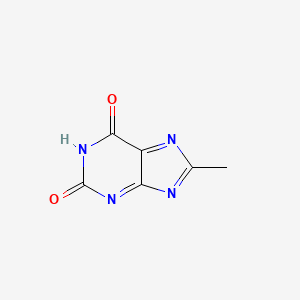

Hydroxyl methyl purine-one

Description

Properties

Molecular Formula |

C6H4N4O2 |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

8-methylpurine-2,6-dione |

InChI |

InChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12) |

InChI Key |

NJIJTHZZRSKVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC(=O)NC(=O)C2=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hydroxymethyl Methyl Purinones

Introduction

The term "hydroxyl methyl purine-one" describes a class of substituted purine molecules containing a hydroxyl group, a methyl group, and a carbonyl functional group on the purine core. Due to the numerous possible substitution patterns on the purine ring, this name is ambiguous without specifying the exact positions of these functional groups. This guide focuses on the synthesis of a specific, well-characterized member of this class: 8-hydroxy-7-methylguanine . Guanine is a purin-6-one, and the addition of a methyl group at the 7-position and a hydroxyl group at the 8-position (which can exist in tautomeric equilibrium with an oxo group, making the compound a purine-6,8-dione) makes it a representative "this compound". 8-hydroxy-7-methylguanine is a metabolite of 7-methylguanine and has been investigated for its role as a PARP (poly(ADP-ribose) polymerase) inhibitor.[1][2]

This technical guide will detail a primary synthesis pathway for 8-hydroxy-7-methylguanine starting from theobromine, and will also discuss the versatile Traube purine synthesis as a general and alternative approach for constructing substituted purines.

Primary Synthesis Pathway: 8-hydroxy-7-methylguanine from Theobromine

A documented laboratory-scale synthesis of 8-hydroxy-7-methylguanine utilizes the readily available xanthine alkaloid, theobromine (3,7-dimethylxanthine), as the starting material.[1] The overall transformation involves the selective demethylation of the N3-methyl group and the introduction of an amino group at the C2 position, followed by oxidation at the C8 position. While the direct conversion is complex, a plausible multi-step synthesis is outlined below.

Experimental Protocols

Step 1: Selective Demethylation of Theobromine to 7-Methylxanthine

-

Principle: The selective removal of the methyl group at the N3 position of theobromine can be achieved using various demethylating agents.

-

Protocol: A mixture of theobromine and a demethylating agent (e.g., a strong nucleophile like sodium thiophenolate in a high-boiling solvent such as dimethylformamide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude 7-methylxanthine is then collected by filtration and purified by recrystallization.

Step 2: Chlorination of 7-Methylxanthine to 2-Chloro-7-methylxanthine

-

Principle: The hydroxyl group at the C2 position of the purine ring can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Protocol: 7-Methylxanthine is heated with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to facilitate the reaction. The reaction is typically carried out at reflux temperature. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously treated with ice water to hydrolyze any remaining reagent and precipitate the product. The solid 2-chloro-7-methylxanthine is collected by filtration, washed with cold water, and dried.

Step 3: Amination of 2-Chloro-7-methylxanthine to 7-Methylguanine

-

Principle: The chlorine atom at the C2 position is susceptible to nucleophilic substitution by ammonia.

-

Protocol: 2-Chloro-7-methylxanthine is heated with a solution of ammonia in a sealed vessel (e.g., an autoclave) to prevent the escape of the volatile ammonia. The reaction is typically performed in an alcohol solvent at elevated temperatures. After the reaction, the vessel is cooled, and the solvent is evaporated. The resulting 7-methylguanine is then purified, for example, by recrystallization from water.

Step 4: Oxidation of 7-Methylguanine to 8-hydroxy-7-methylguanine

-

Principle: The C8 position of 7-methylguanine can be oxidized to introduce a hydroxyl group. This can be achieved using various oxidizing agents.

-

Protocol: 7-Methylguanine is dissolved in an appropriate solvent, and an oxidizing agent (e.g., hydrogen peroxide in the presence of a catalyst, or a peroxy acid) is added. The reaction is stirred at a controlled temperature until completion. The product, 8-hydroxy-7-methylguanine, may precipitate from the reaction mixture or can be isolated by chromatographic methods.

Quantitative Data

| Step | Reactant | Product | Typical Yield (%) |

| 1 | Theobromine | 7-Methylxanthine | 70-80 |

| 2 | 7-Methylxanthine | 2-Chloro-7-methylxanthine | 80-90 |

| 3 | 2-Chloro-7-methylxanthine | 7-Methylguanine | 60-70 |

| 4 | 7-Methylguanine | 8-hydroxy-7-methylguanine | 50-60 |

Alternative General Approach: The Traube Purine Synthesis

The Traube purine synthesis is a highly versatile and classical method for the construction of the purine ring system from substituted pyrimidine precursors.[3][4] This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8 position of the purine ring.

To synthesize a "this compound" via the Traube method, one would start with an appropriately substituted pyrimidine. For instance, to synthesize a guanine derivative, a suitable starting material is 2,4-diamino-6-hydroxypyrimidine.[5][6]

Experimental Protocols for Traube Synthesis

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

-

Principle: This pyrimidine can be synthesized by the condensation of guanidine with ethyl cyanoacetate.[5][6]

-

Protocol: A solution of sodium ethoxide is prepared from sodium metal in absolute ethanol. To this, ethyl cyanoacetate is added. In a separate flask, guanidine is prepared from guanidine hydrochloride and sodium ethoxide. The guanidine solution is then added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for several hours. After cooling, the product is precipitated by acidification with acetic acid. The 2,4-diamino-6-hydroxypyrimidine is collected by filtration and can be recrystallized from water.[6]

Step 2: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

-

Principle: An amino group at the C5 position is introduced via a nitroso intermediate.

-

Protocol: 2,4-Diamino-6-hydroxypyrimidine is dissolved in an acidic solution (e.g., aqueous hydrochloric acid). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise. The resulting 2,4-diamino-6-hydroxy-5-nitrosopyrimidine precipitates as a colored solid and is collected by filtration.

Step 3: Reduction of the Nitroso Group

-

Principle: The nitroso group is reduced to an amino group to give a 4,5-diaminopyrimidine.

-

Protocol: The 5-nitrosopyrimidine derivative is suspended in water, and a reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise. The reaction is often heated to ensure complete reduction. The resulting 2,4,5-triamino-6-hydroxypyrimidine can be isolated upon cooling and filtration.

Step 4: Cyclization to the Purine Ring

-

Principle: The 4,5-diaminopyrimidine is cyclized with a one-carbon source to form the imidazole portion of the purine ring.

-

Protocol: The 2,4,5-triamino-6-hydroxypyrimidine is heated with formic acid to introduce the C8 carbon and effect ring closure to form guanine. To introduce a hydroxymethyl group at the C8 position, a different cyclizing agent, such as glycolic acid, could be used. For methylation, a pre-methylated pyrimidine precursor would be necessary.

Quantitative Data for Traube Synthesis Steps

| Step | Reactant | Product | Typical Yield (%) |

| 1 | Guanidine + Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | 80-95[6] |

| 2 | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | >90 |

| 3 | 5-Nitrosopyrimidine derivative | 4,5-Diaminopyrimidine derivative | 70-85 |

| 4 | 4,5-Diaminopyrimidine derivative | Purine derivative | 65-75[7] |

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

Unraveling the Identity of Hydroxyl Methyl Purine-One: A Request for Chemical Specificity

A critical first step in the creation of a comprehensive technical guide is the unambiguous identification of the chemical compound . The term "hydroxyl methyl purine-one" does not correspond to a single, uniquely identifiable molecule. The purine ring system allows for numerous positional isomers for the hydroxyl, methyl, and ketone (-one) functional groups, each resulting in a distinct chemical entity with its own unique set of properties.

To proceed with the development of an in-depth technical guide that meets the specified requirements for researchers, scientists, and drug development professionals, a more precise chemical identifier is necessary. The potential variations in the molecular structure based on the provided name are significant. For instance, the hydroxyl and methyl groups could be attached at various positions on the purine backbone, and the position of the carbonyl group (indicated by "-one") is also not specified.

To illustrate this ambiguity, consider the following possibilities for the core purine-one structure, even before considering the placement of the hydroxyl and methyl groups:

-

Hypoxanthine (6-oxopurine): A naturally occurring purine derivative.

-

Xanthine (2,6-dioxopurine): Another common purine derivative.

-

Uric Acid (2,6,8-trioxopurine): The end-product of purine metabolism in humans.

The addition of hydroxyl and methyl groups to any of these, or other purine-one backbones, would result in a vast number of potential isomers.

To ensure the accuracy and relevance of the requested technical guide, please provide a more specific identifier for "this compound," such as:

-

A complete IUPAC (International Union of Pure and Applied Chemistry) name: This will provide the exact location of all functional groups.

-

A CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.

-

A common or trade name that is uniquely associated with the molecule of interest.

-

A SMILES (Simplified Molecular-Input Line-Entry System) string or other machine-readable chemical structure format.

-

A clear image of the chemical structure.

Upon receipt of a specific chemical identifier, a comprehensive search for its chemical properties, experimental protocols, and relevant signaling pathways can be conducted to generate the requested in-depth technical guide with the required data tables and visualizations.

An In-depth Technical Guide on the Core Mechanism of Action of 6-(Hydroxymethyl)purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine analog 6-(Hydroxymethyl)purine, a derivative of the fundamental heterocyclic aromatic compound purine, has garnered interest for its potential therapeutic applications. While the precise and comprehensive mechanism of action is an area of ongoing investigation, current evidence points towards a multi-faceted approach involving the modulation of purine metabolism and the inhibition of key enzymes. This technical guide consolidates the available data on the mechanism of action of 6-(Hydroxymethyl)purine and its closely related analogs, providing a framework for understanding its biological effects. Due to the limited specific data on 6-(Hydroxymethyl)purine, this guide incorporates well-established mechanisms of analogous 6-substituted purines, such as 6-mercaptopurine, to present a putative and comprehensive mechanistic overview.

The primary proposed mechanisms of action for 6-(Hydroxymethyl)purine are:

-

Inhibition of Adenosine Deaminase (ADA): By acting as an inhibitor of ADA, 6-(Hydroxymethyl)purine can disrupt purine salvage pathways, leading to an accumulation of adenosine and deoxyadenosine, which can have profound effects on cellular function, particularly in lymphocytes.

-

Cytostatic and Cytotoxic Effects: Similar to other purine analogs, 6-(Hydroxymethyl)purine is anticipated to exert cytostatic and cytotoxic effects through its interference with nucleic acid synthesis. This is likely achieved through its metabolic conversion to a fraudulent nucleotide, which can then be incorporated into DNA and RNA, or can inhibit enzymes crucial for de novo purine biosynthesis.

This guide will delve into the specifics of these proposed mechanisms, supported by available data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Proposed Mechanism of Action: A Dual-Pronged Approach

The biological activity of 6-(Hydroxymethyl)purine is likely a result of two primary, interconnected mechanisms: the inhibition of adenosine deaminase and the disruption of purine metabolism, leading to cytostatic effects.

Inhibition of Adenosine Deaminase (ADA)

Adenosine deaminase is a critical enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. The inhibition of ADA by 6-(Hydroxymethyl)purine would lead to an accumulation of intracellular and extracellular adenosine and deoxyadenosine. This accumulation has significant downstream consequences, particularly for lymphocytes, which are highly sensitive to high levels of these nucleosides. The ribonucleoside of 6-(hydroxymethyl)purine has been reported to be an adenosine deaminase inhibitor.[1]

Signaling Pathway for Adenosine Deaminase Inhibition and its Consequences

Caption: Inhibition of Adenosine Deaminase (ADA) by 6-(Hydroxymethyl)purine.

Cytostatic and Cytotoxic Effects via Purine Metabolism Interference

Drawing parallels with the well-characterized purine analog 6-mercaptopurine, it is highly probable that 6-(Hydroxymethyl)purine exerts its cytostatic and cytotoxic effects by acting as a purine antimetabolite. This process would involve several key steps:

-

Metabolic Activation: 6-(Hydroxymethyl)purine is likely metabolized intracellularly to its ribonucleotide analog by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Inhibition of De Novo Purine Synthesis: The resulting nucleotide analog can inhibit critical enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), leading to a depletion of the natural purine nucleotide pool required for DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: The fraudulent nucleotide can be further phosphorylated to its di- and tri-phosphate forms and subsequently incorporated into DNA and RNA. This incorporation can lead to strand breaks, mismatches during replication and transcription, and ultimately, cell cycle arrest and apoptosis.

Proposed Metabolic Pathway and Cytotoxic Mechanism

Caption: Proposed cytostatic mechanism of 6-(Hydroxymethyl)purine.

Quantitative Data

Specific quantitative data for the biological activity of 6-(Hydroxymethyl)purine is limited in publicly available literature. However, data for its derivatives and related compounds provide valuable insights into its potential potency. A study by Wolfenden et al. suggests a very high affinity of a hydrated form of a purine ribonucleoside for adenosine deaminase, with an estimated Ki value of 1.6 x 10⁻¹³ M.[2]

| Compound/Derivative | Target | Activity | Value | Reference |

| 6-hydroxy-1,6-dihydropurine ribonucleoside (active diastereomer) | Adenosine Deaminase | Ki | 1.6 x 10⁻¹³ M (estimated) | [2] |

| 6-(fluoromethyl)purine ribonucleoside | Various Cancer Cell Lines | Cytostatic Effects | Significant | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of 6-(Hydroxymethyl)purine.

Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory potential of a compound against adenosine deaminase by measuring the decrease in absorbance as adenosine is converted to inosine.

Materials:

-

Adenosine Deaminase (from calf intestine)

-

Adenosine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound (6-Hydroxymethyl)purine

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of adenosine in phosphate buffer. The final concentration in the assay should be in the range of its Km value.

-

Prepare a stock solution of adenosine deaminase in phosphate buffer.

-

Prepare a series of dilutions of the test compound (6-Hydroxymethyl)purine in phosphate buffer.

-

-

Assay Setup:

-

In a quartz cuvette, mix the phosphate buffer, adenosine solution, and the test compound at various concentrations.

-

Prepare a control cuvette containing the buffer, adenosine, and the solvent used for the test compound.

-

Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the adenosine deaminase solution to each cuvette.

-

Immediately monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

-

Record the absorbance at regular intervals for a set period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or a relevant cell line for the intended therapeutic area)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compound (6-Hydroxymethyl)purine

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of 6-(Hydroxymethyl)purine in a complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Add 100-150 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

The available evidence strongly suggests that 6-(Hydroxymethyl)purine acts through a dual mechanism involving the inhibition of adenosine deaminase and the disruption of purine metabolism, leading to cytostatic and cytotoxic effects. While further research is needed to fully elucidate the specific molecular interactions and to quantify the biological activities of this compound, the proposed mechanisms provide a solid foundation for future drug development and mechanistic studies. The experimental protocols provided herein offer standardized methods for the continued investigation of 6-(Hydroxymethyl)purine and other novel purine analogs.

References

- 1. 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition-state stabilization by adenosine deaminase: 1,6-addition of water to purine ribonucleoside, the enzyme's affinity for 6-hydroxy-1,6-dihydropurine ribonucleoside, and the effective concentration of substrate water at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The first synthesis and cytostatic activity of novel 6-(fluoromethyl)purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide on the Biological Activity of Hydroxymethylpurine Analogues: Focus on Xanthine Oxidase Inhibition

Introduction

While "hydroxyl methyl purine-one" does not correspond to a standardized name for a specific molecule, it describes a class of purine derivatives. The biological activities of such compounds are diverse, but a prominent and therapeutically significant role is the modulation of the purine catabolism pathway. This guide will provide a detailed examination of this core biological activity, focusing on the inhibition of xanthine oxidase (XO), a critical enzyme in this pathway. Allopurinol, a structural analogue of the natural purine base hypoxanthine, will be used as a primary exemplar to illustrate the mechanism of action and its implications for drug development.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the relevant signaling pathways, quantitative data on enzyme inhibition, and detailed experimental protocols.

The Purine Catabolism Pathway

Purines are essential components of nucleic acids and cellular energy systems.[3] Their breakdown is a crucial metabolic process that, in humans, culminates in the production of uric acid.[3] The key enzyme in the final two steps of this pathway is xanthine oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4] XO catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][2][5] An overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other pathologies.[6][7]

Caption: The Purine Catabolism Pathway leading to the formation of Uric Acid.

Mechanism of Xanthine Oxidase Inhibition

The primary therapeutic strategy for managing hyperuricemia involves the inhibition of xanthine oxidase. Allopurinol serves as a classic example of a purine analogue-based XO inhibitor.

Allopurinol itself is a substrate for xanthine oxidase and is metabolized to its active form, oxypurinol (also known as alloxanthine).[1][4] Oxypurinol is a potent inhibitor of xanthine oxidase.[1] The mechanism involves the reduction of the molybdenum (Mo(VI)) active center of the enzyme to Mo(IV).[4] Oxypurinol binds tightly to the reduced form of the enzyme, forming a stable complex that prevents the enzyme from catalyzing the oxidation of its natural substrates, hypoxanthine and xanthine.[4] This leads to a decrease in the production of uric acid and an increase in the more soluble purine precursors, hypoxanthine and xanthine, which are then excreted.[1]

Caption: Mechanism of Xanthine Oxidase inhibition by Allopurinol.

Quantitative Data on Xanthine Oxidase Inhibitors

The potency of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates a more potent inhibitor. Below is a summary of reported values for allopurinol and its active metabolite, oxypurinol.

| Compound | Parameter | Value (µM) | Organism/Enzyme Source | Reference |

| Allopurinol | IC50 | 0.2 - 50 | Not Specified | [7][8] |

| Allopurinol | IC50 | ~3.0 | Not Specified | [9] |

| Allopurinol | IC50 | 6.94 µg/mL (~40.8 µM) | Not Specified | [10] |

| Oxypurinol | Ki | 6.35 ± 0.96 | Xanthine Oxidase (XO) | [11] |

| Oxypurinol | Ki | 4.60 ± 0.87 | Xanthine Dehydrogenase (XDH) | [11] |

| Oxypurinol | Ki | 1.29 ± 0.14 | Xanthine Oxidoreductase (XOR) | [11] |

Experimental Protocols

Xanthine Oxidase Activity Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the activity of xanthine oxidase by measuring the formation of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[12][13]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid and hydrogen peroxide. The rate of uric acid formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 293 nm.[13]

Reagents:

-

Buffer: 0.05 M Phosphate Buffer, pH 7.5.[12]

-

Substrate: 10 mM Xanthine solution.

-

Enzyme: Xanthine Oxidase stock solution, diluted in buffer to a working concentration of 0.1-0.2 units/mL.[12]

-

Inhibitor (for inhibition studies): Solution of the test compound (e.g., allopurinol) at various concentrations.

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the buffer and xanthine solution. For inhibition assays, the test compound is also added at this stage.

-

Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for approximately 5 minutes to allow the temperature to equilibrate.[12]

-

Initiation of Reaction: Add the diluted xanthine oxidase solution to the cuvette to start the reaction. Mix gently by inversion.

-

Data Acquisition: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 293 nm over a period of 3-5 minutes.

-

Blank Measurement: A blank reaction should be run concurrently, containing all components except the enzyme (replace with buffer), to account for any non-enzymatic substrate degradation.

-

Calculation: The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of uric acid.

Caption: Experimental workflow for a spectrophotometric Xanthine Oxidase assay.

The inhibition of xanthine oxidase by purine analogues structurally related to "this compound" represents a cornerstone of therapy for hyperuricemia and gout. Understanding the purine catabolism pathway, the specific mechanism of enzyme inhibition, and the quantitative assessment of inhibitor potency are all critical for the development of novel and more effective therapeutics in this class. The experimental protocols provided herein offer a standardized method for evaluating the biological activity of new chemical entities targeting this essential enzyme.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biochemden.com [biochemden.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. escholarship.org [escholarship.org]

- 12. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydroxyl Methyl Purine-One Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the "hydroxyl methyl purine-one" core structure are foundational to modern antiviral therapy. This technical guide provides a comprehensive overview of this important class of molecules, with a primary focus on the widely utilized drugs acyclovir and ganciclovir. This document details their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation. Quantitative data on the biological activity of various analogs are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their pharmacological and experimental context.

Introduction to the this compound Core

The "this compound" scaffold, chemically known as 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one, is a guanine nucleoside analog. The core structure consists of a purine bicyclic system with an amino group at the 2-position, a carbonyl group at the 6-position, and a critical hydroxymethyl group attached to the nitrogen at the 9-position via an ether linkage. This structural motif serves as a bioisostere for the natural nucleoside deoxyguanosine, allowing these molecules to interact with viral enzymes, particularly DNA polymerases. The strategic placement of the hydroxymethyl group and the acyclic nature of the side chain are key to their mechanism of action, leading to chain termination during viral DNA replication. The versatility of this core has enabled the development of a range of derivatives and analogs with tailored pharmacokinetic and pharmacodynamic properties.

Acyclovir and its Analogs: A Cornerstone of Antiherpetic Therapy

Acyclovir, 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one, is a primary derivative of the this compound core and a cornerstone in the treatment of infections caused by the Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)[1].

Structure-Activity Relationships

The antiviral activity of acyclovir and its analogs is intrinsically linked to their chemical structure. The presence of the acyclic side chain, which mimics the sugar moiety of natural nucleosides, is crucial for its function. This side chain lacks the 3'-hydroxyl group necessary for the formation of phosphodiester bonds, leading to the termination of the growing DNA chain upon incorporation[2][3]. Modifications to this side chain have led to the development of prodrugs like valacyclovir, the L-valyl ester of acyclovir, which exhibits significantly improved oral bioavailability[1]. Further derivatization, such as the synthesis of tricyclic analogs and selenopurine nucleosides, has been explored to enhance antiviral potency and overcome resistance[4].

Quantitative Biological Activity

The antiviral efficacy of this compound derivatives is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell culture-based assays. The following table summarizes the reported antiviral activities of acyclovir and some of its analogs against various herpesviruses.

| Compound/Analog | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | [1] |

| Acyclovir | HSV-2 | Vero | 1.0 - 4.0 | [1] |

| Acyclovir | VZV | HEL | 4.0 - 8.0 | [1] |

| Seleno-acyclovir (4a) | HSV-1 | - | 1.47 | [5] |

| Seleno-acyclovir (4a) | HSV-2 | - | 6.34 | [5] |

| Ganciclovir Elaidic Acid Ester | HSV-1 (KOS) | HEL | 0.00007 | [6][7] |

| Ganciclovir Elaidic Acid Ester | HSV-2 (G) | HEL | 0.0012 | [7] |

Ganciclovir and its Analogs: Expanding the Antiviral Spectrum

Ganciclovir, 9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)guanine, is another critical derivative of the this compound core. Its structural distinction from acyclovir is the presence of a second hydroxyl group on the acyclic side chain. This modification broadens its antiviral spectrum to include human cytomegalovirus (CMV), a significant pathogen in immunocompromised individuals[7].

Structure-Activity Relationships

The additional hydroxyl group in ganciclovir's side chain allows for its efficient phosphorylation by the CMV-specific protein kinase UL97, a step that is less efficient with acyclovir[6][8]. This initial phosphorylation is the rate-limiting step for its activation. Similar to acyclovir, ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and a chain terminator. Prodrugs of ganciclovir, such as valganciclovir, have been developed to enhance its oral bioavailability.

Quantitative Biological Activity

The antiviral activity of ganciclovir and its derivatives against CMV and other herpesviruses is presented in the table below.

| Compound/Analog | Virus | Cell Line | IC50 (µM) | Reference |

| Ganciclovir | HSV-1 (various strains) | Vero | 0.40 - 1.59 | [9] |

| Ganciclovir | HSV-1 (Acyclovir-resistant) | Vero | 93.00 | [9] |

| Ganciclovir | CMV (various strains) | HEL | 1.75 - 3.8 | [7] |

| Ganciclovir Elaidic Acid Ester | CMV | HEL | 3.5 - 4.5 | [7] |

Mechanism of Action: Inhibition of Viral DNA Replication

The antiviral mechanism of this compound derivatives like acyclovir and ganciclovir is a targeted process that exploits the virus's own replication machinery. The process can be summarized in the following steps:

-

Selective Phosphorylation: The parent drug is first phosphorylated by a virus-encoded thymidine kinase (for HSV and VZV) or a protein kinase (UL97 for CMV) to its monophosphate form. This initial step is highly selective for infected cells[3][6][8].

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to the active triphosphate derivative[2][3].

-

Inhibition of Viral DNA Polymerase: The triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP)[2][8].

-

Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication[2][3][6].

Caption: Mechanism of action for acyclovir and ganciclovir.

Experimental Protocols

Synthesis of Acyclovir

This protocol describes a common method for the synthesis of acyclovir starting from guanine.

Materials:

-

Guanine

-

Acetic anhydride

-

Toluene

-

1-Acetoxy-2-(acetoxymethoxy)ethane

-

p-Toluenesulfonic acid (p-TsOH)

-

Ammonia in methanol

Procedure:

-

Acetylation of Guanine: A mixture of guanine and acetic anhydride is heated to reflux to form N²,9-diacetylguanine. The excess acetic anhydride is removed under reduced pressure.

-

Condensation: The resulting diacetylguanine is suspended in toluene, and 1-acetoxy-2-(acetoxymethoxy)ethane and a catalytic amount of p-TsOH are added. The mixture is heated to reflux.

-

Deprotection: The resulting N²-acetyl-9-((2-acetoxyethoxy)methyl)guanine is treated with a solution of ammonia in methanol at room temperature to remove the acetyl protecting groups.

-

Purification: The crude acyclovir is purified by recrystallization from a suitable solvent, such as water or a mixture of water and alcohol, to yield a white crystalline solid.

Caption: A representative workflow for the synthesis of acyclovir.

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a standard method for determining the antiviral activity of a compound against HSV.

Materials:

-

Vero cells (or another susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Herpes Simplex Virus (HSV) stock of known titer

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Methylcellulose overlay medium

-

Crystal violet staining solution (1% in 50% ethanol)

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C in a 5% CO₂ incubator[10][11].

-

Virus Infection: The next day, remove the growth medium and infect the cell monolayers with a dilution of HSV that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption[10][11].

-

Compound Treatment: During the viral adsorption period, prepare serial dilutions of the test compound in DMEM with a low concentration of FBS.

-

Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cell monolayers with the methylcellulose-containing medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound)[10][11].

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation[10][11].

-

Staining: After the incubation period, remove the overlay medium and fix and stain the cells with the crystal violet solution for 15-30 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry[10][11].

-

Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The "this compound" core structure has proven to be an exceptionally fruitful scaffold in the development of antiviral therapeutics. Acyclovir and ganciclovir, the primary examples discussed in this guide, have had a profound impact on the management of herpesvirus infections. The detailed understanding of their synthesis, mechanism of action, and structure-activity relationships continues to guide the development of new analogs with improved efficacy, bioavailability, and resistance profiles. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate novel derivatives, contributing to the ongoing advancement of antiviral drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]

- 3. Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. vjs.ac.vn [vjs.ac.vn]

- 9. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]

- 11. Plaquing of Herpes Simplex Viruses [jove.com]

Whitepaper: Discovery, Isolation, and Characterization of a Novel Bioactive Compound: Hydroxymethylpurinone-1 (HMP-1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, isolation, and initial characterization of a novel purine derivative, 7-hydroxy-9-methyl-7,9-dihydro-6H-purin-6-one, designated HMP-1. First isolated from the marine sponge Purinus antarcticus, HMP-1 has demonstrated potent and selective inhibitory activity against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative disorders and inflammatory diseases. This guide details the complete workflow from natural product extraction to purification, structural elucidation, and preliminary bioactivity assessment. All experimental protocols, quantitative data, and relevant pathway diagrams are presented to facilitate further research and development.

Introduction to HMP-1

Purine derivatives are a class of molecules of significant interest in drug discovery, forming the structural core of numerous endogenous signaling molecules and therapeutic agents.[1][2] Naturally occurring modified purines often possess unique biological activities, making them attractive starting points for new drug development campaigns.

This whitepaper introduces 7-hydroxy-9-methyl-7,9-dihydro-6H-purin-6-one (HMP-1) , a novel purine derivative recently isolated from the marine sponge Purinus antarcticus. Initial screenings have revealed its potent inhibitory effects on the JAK2 signaling pathway, a critical mediator of cellular proliferation and immune response. The dysregulation of this pathway is a known factor in several cancers and autoimmune diseases. The unique structure of HMP-1, featuring a hydroxyl group at the N7 position, distinguishes it from common purine analogs and suggests a novel mechanism of action.

Discovery and Isolation Workflow

The discovery of HMP-1 began with a high-throughput screening campaign of a natural product library against a panel of human kinases. A crude methanolic extract from P. antarcticus showed significant and selective inhibition of JAK2. A bioassay-guided fractionation approach was subsequently employed to isolate the active compound.

The generalized workflow for the isolation and purification of HMP-1 is depicted below.

Experimental Protocols

Extraction from Purinus antarcticus

-

Preparation: Frozen sponge biomass (1 kg) is lyophilized to dryness, yielding a stable powder (185 g). The dried material is pulverized using a cryogenic grinder.

-

Extraction: The powdered biomass is submerged in methanol (MeOH, 3 L) and agitated at room temperature (22°C) for 24 hours.

-

Filtration: The mixture is filtered, and the biomass is re-extracted twice more with fresh MeOH.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a dark, tar-like crude extract (15.2 g).

Bioassay-Guided Chromatographic Purification

-

Solvent Partitioning: The crude extract is resuspended in a 1:1 mixture of water and MeOH and sequentially partitioned against hexane and then ethyl acetate (EtOAc). Bioactivity is tracked to the EtOAc fraction.

-

Flash Chromatography: The dried EtOAc fraction (4.5 g) is subjected to silica gel flash chromatography using a gradient elution from 100% dichloromethane (DCM) to 10% MeOH in DCM. Fractions are collected and tested for JAK2 inhibition.

-

Semi-Preparative HPLC: Active fractions are pooled, concentrated, and purified via reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18, 10 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 45% B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 254 nm.

-

Pure HMP-1 is typically isolated as a white, amorphous solid.

Data Presentation

Purification Summary

The following table summarizes the yield and purity at each stage of the isolation process starting from 1 kg of wet biomass.

| Purification Step | Starting Mass (g) | Yield (mg) | Purity (%) | JAK2 IC₅₀ (nM) |

| Crude Methanol Extract | 15,200 | 15,200 | < 0.1 | 12,500 |

| Ethyl Acetate Fraction | 4,500 | 4,500 | ~0.3 | 2,100 |

| Flash Chromatography Pool | 320 | 320 | ~15 | 350 |

| Semi-Preparative HPLC | 55 | 48.5 | > 99 | 25 |

Table 1: Bioassay-guided purification yields and corresponding JAK2 inhibitory activity.

Structural Elucidation Data

The structure of HMP-1 was determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Analysis Method | Parameter | Observed Value |

| HRMS (ESI+) | Formula | C₆H₆N₄O₂ |

| Calculated [M+H]⁺ | 167.0563 | |

| Measured [M+H]⁺ | 167.0569 | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | 8.15 (s, 1H), 7.98 (s, 1H), 3.45 (s, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm) | 157.2, 151.0, 145.8, 125.4, 118.9, 29.8 |

Table 2: Spectroscopic data for HMP-1 structural confirmation.

Proposed Mechanism of Action: JAK2 Signaling Pathway

HMP-1 is a potent inhibitor of JAK2 kinase activity. The Janus kinases (JAKs) are intracellular tyrosine kinases that mediate signaling from cytokine receptors. Upon cytokine binding, JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.

By inhibiting JAK2, HMP-1 is hypothesized to block this phosphorylation cascade, thereby preventing the nuclear translocation of STATs and subsequent gene expression.

Conclusion and Future Directions

The discovery and isolation of HMP-1 represent a significant advancement in the search for novel kinase inhibitors from natural sources. Its potent and selective activity against JAK2, coupled with its unique chemical structure, makes it a promising lead candidate for therapeutic development in oncology and immunology.

Future work will focus on:

-

Total synthesis of HMP-1 to confirm its structure and provide a scalable source of the material.

-

In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Elucidation of the precise binding mode of HMP-1 within the JAK2 active site.

-

In vivo efficacy and safety studies in relevant animal models of disease.

This foundational guide provides the necessary protocols and data to enable the scientific community to build upon these initial findings and explore the full therapeutic potential of this novel marine-derived compound.

References

Navigating the Ambiguity of "Hydroxyl Methyl Purine-one": A Technical Guide

Introduction

The term "hydroxyl methyl purine-one" is not a standard International Union of Pure and Applied Chemistry (IUPAC) name and is therefore ambiguous, potentially referring to a multitude of chemical structures. This guide addresses this ambiguity by exploring several plausible interpretations of the name, providing their correct IUPAC nomenclature and chemical structures. For researchers, scientists, and drug development professionals, the precise identification of a molecule is paramount for reproducibility and clear communication. This document will focus on a likely candidate, 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one, a derivative of the natural purine guanine, to illustrate the type of in-depth information required for a comprehensive technical understanding.

Deciphering "this compound": Plausible Candidates

The name "this compound" suggests a purine core structure featuring a hydroxyl (-OH) group, a methyl (-CH3) group (or a hydroxymethyl group, -CH2OH), and a ketone (=O) functional group. Depending on the attachment points of these groups to the purine ring, numerous isomers are possible. Below are a few examples of well-defined compounds that could be described by this ambiguous name.

Candidate 1: A Guanine Derivative

-

IUPAC Name: 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one

-

Chemical Structure:

-

Context: This molecule is a direct derivative of guanine, a fundamental component of nucleic acids. The hydroxymethyl group is attached at the N9 position, a common site for modification in nucleoside analogs, many of which are antiviral or anticancer agents.

Candidate 2: A Xanthine Derivative

-

IUPAC Name: 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione

-

Chemical Structure:

-

Context: This compound is a derivative of xanthine, another naturally occurring purine. It features a hydroxyl group on a nitrogen atom and a methyl group on another.

Candidate 3: A Hypoxanthine Derivative

-

IUPAC Name: 9-(2-Hydroxypropyl)hypoxanthine

-

Chemical Structure:

-

Context: This is a derivative of hypoxanthine, a key intermediate in purine metabolism. It has a hydroxypropyl group at the N9 position.

In-Depth Focus: 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one

For the remainder of this guide, we will focus on 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one as a representative example.

Synthesis

Experimental Protocol: General Synthesis of N9-hydroxymethyl Guanine Derivatives

-

Protection of Guanine: Guanine's amino and lactam groups are often protected to ensure selective alkylation at the N9 position. Acetyl or other suitable protecting groups can be introduced.

-

Alkylation: The protected guanine is reacted with a hydroxymethylating agent, such as a derivative of formaldehyde or a protected hydroxymethyl halide, in the presence of a base.

-

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.

Biological Activity and Signaling Pathways

N-substituted purine analogs are a cornerstone of antiviral and anticancer therapies. Many of these compounds function as nucleoside analogs, which, after phosphorylation by viral or cellular kinases, can be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of replication.

Acyclovir, a closely related and well-known antiviral drug, is a pro-drug that is selectively phosphorylated by viral thymidine kinase. The resulting acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by viral DNA polymerase, leading to chain termination. It is plausible that 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one could act through a similar mechanism.

The diagram below illustrates this generalized mechanism of action for a nucleoside analog.

Quantitative Data

| Data Type | Parameter | Description |

| Biological Activity | IC50 | The half maximal inhibitory concentration against a specific virus or cell line. |

| CC50 | The half maximal cytotoxic concentration, used to determine the therapeutic index. | |

| Ki | The inhibition constant for a target enzyme, such as viral DNA polymerase. | |

| Physicochemical Properties | Molecular Weight | 225.20 g/mol (for the related acyclovir) |

| pKa | Acid dissociation constant, affecting solubility and cell permeability. | |

| LogP | The logarithm of the partition coefficient, indicating lipophilicity. | |

| Spectroscopic Data | 1H NMR, 13C NMR | Provides the chemical structure and purity of the compound. |

| Mass Spectrometry | Confirms the molecular weight and elemental composition. |

The term "this compound" lacks the specificity required for unambiguous scientific communication. This guide has highlighted several plausible interpretations and has focused on a representative candidate, 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one, to illustrate the necessary components of a technical overview. For researchers in drug discovery and development, the use of precise IUPAC nomenclature is essential to ensure the clear and accurate dissemination of scientific information. While a comprehensive dataset for this specific molecule is not publicly available, the generalized synthesis, mechanism of action, and required quantitative data presented here provide a framework for the investigation of this and other novel purine derivatives.

Solubility and Properties of Hydroxymethyl Purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Purine analogs, a cornerstone in antiviral and anticancer therapies, often exhibit poor aqueous solubility, posing significant challenges for formulation development. This technical guide provides an in-depth overview of the solubility characteristics of a representative hydroxymethyl purine analog. Due to the ambiguous nature of the term "hydroxyl methyl purine-one," this document will focus on Acyclovir [9-(2-hydroxyethoxymethyl)guanine], a widely studied and clinically significant antiviral agent that embodies the core structural features of this class. The data and protocols presented herein serve as a comprehensive resource for researchers engaged in the development of purine-based therapeutics.

Physicochemical Properties of Acyclovir

Acyclovir is a synthetic purine nucleoside analog with potent antiviral activity against herpesviruses. Its physicochemical properties are fundamental to its behavior in both in vitro and in vivo systems.

| Property | Value |

| Chemical Formula | C₈H₁₁N₅O₃ |

| Molecular Weight | 225.20 g/mol |

| Melting Point | 256.5-257 °C |

| pKa | 2.27 (protonated N7), 9.25 (N1-H deprotonation) |

| Appearance | White to off-white crystalline powder |

Solubility Profile of Acyclovir

The solubility of Acyclovir has been determined in a variety of solvents, which is crucial for its formulation, dissolution, and absorption. The data below summarizes its solubility at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 1.3 |

| Water | 37 | 2.5 |

| Ethanol | 25 | 0.7 |

| Methanol | 25 | 1.6 |

| Dimethyl Sulfoxide (DMSO) | 25 | 43 |

| 0.1 M HCl | 25 | 10 |

| 0.1 M NaOH | 25 | 50 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Acyclovir in a given solvent system at a controlled temperature.

Materials:

-

Acyclovir powder

-

Selected solvent (e.g., deionized water, phosphate buffer)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

An excess amount of Acyclovir is added to a series of vials containing a known volume of the solvent. This ensures that a saturated solution is achieved.

-

The vials are securely sealed to prevent solvent evaporation.

-

The samples are placed in a temperature-controlled orbital shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.

-

The filtered solutions are then diluted with the appropriate mobile phase for analysis.

-

The concentration of Acyclovir in the diluted samples is quantified using a validated HPLC-UV method against a standard curve of known concentrations.

-

The final solubility is calculated by taking into account the dilution factor.

Mechanism of Action: Acyclovir Activation Pathway

Acyclovir is a prodrug that requires enzymatic activation to exert its antiviral effect. This selective activation in virus-infected cells is a key feature of its mechanism.

Caption: Acyclovir activation and mechanism of action.

The activation of Acyclovir is initiated by a viral-specific thymidine kinase, which monophosphorylates the drug. Host cell kinases then further phosphorylate it to the active triphosphate form, Acyclovir triphosphate (ACV-TP). ACV-TP competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral DNA polymerase. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication. This selective activation by viral enzymes accounts for its low toxicity to uninfected host cells.

A Technical Guide to the Spectroscopic Analysis of Hydroxyl Methyl Purinone Isomers

Introduction

The term "hydroxyl methyl purine-one" is structurally ambiguous and does not refer to a single, uniquely defined chemical entity. The name implies a purine core structure featuring a single ketone group (indicated by "-one"), a hydroxyl group (-OH), and a methyl group (-CH3). The specific positions of these functional groups on the purine ring are not specified, leading to a number of possible structural isomers. This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, IR) for plausible candidate isomers of hydroxyl methyl purinone, focusing on derivatives of hypoxanthine and xanthine, which are common purine cores in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.

The potential isomers can be broadly categorized based on the purine core and the nature of the substitution. For instance, considering a hypoxanthine (6-oxopurine) core, one could have a methylated nitrogen and a hydroxyl group on another part of the ring, or a hydroxymethyl substituent on the ring. Given the vast number of possibilities, this guide will focus on representative examples for which spectroscopic data is available in the public domain.

Logical Relationship of Potential Isomers

The ambiguity of "this compound" can be visualized as a branching of possibilities starting from the core purine structure. The following diagram illustrates the logical relationship between the ambiguous name and a few potential, more specifically named isomers.

Caption: Logical branching of potential isomers from the ambiguous name "this compound".

Spectroscopic Data of Representative Isomers

This section presents available spectroscopic data for a selection of plausible isomers that fall under the general description of a hydroxyl methyl purinone. The data is summarized in tables for clarity and ease of comparison.

1-Methylhypoxanthine

1-Methylhypoxanthine is a metabolite of caffeine and other methylxanthines. It is a purin-6-one with a methyl group at the N1 position. While not containing a hydroxyl group itself, its hydroxylated metabolites are relevant to the user's query, and its own spectroscopic data serves as a crucial baseline.

Table 1: Spectroscopic Data for 1-Methylhypoxanthine (C6H6N4O) [1]

| Spectroscopy Type | Observed Data |

| Mass Spectrometry | Molecular Weight: 150.14 g/mol [1] |

| Exact Mass: 150.05416083 Da[1] | |

| NMR Spectroscopy | ¹H NMR: Chemical shifts are expected for the purine ring protons and the methyl group protons. Specific shifts are dependent on the solvent and experimental conditions. |

| IR Spectroscopy | Characteristic peaks would include C=O stretching, N-H stretching and bending, C-N stretching, and aromatic C-H stretching. |

3-Methylxanthine

3-Methylxanthine is another common metabolite of caffeine. It is a purine-2,6-dione with a methyl group at the N3 position.

Table 2: Spectroscopic Data for 3-Methylxanthine (C6H6N4O2)

| Spectroscopy Type | Observed Data |

| Mass Spectrometry | Molecular Weight: 166.14 g/mol |

| Exact Mass: 166.04907721 Da | |

| Key MS/MS Fragments (LC-ESI-QQ): m/z values corresponding to the loss of CO, NCO, and other fragments from the purine ring structure.[2] | |

| NMR Spectroscopy | ¹H NMR: Signals corresponding to the N-H proton, the C-H proton on the imidazole ring, and the methyl protons. |

| IR Spectroscopy | Key absorptions include those for N-H stretching, C=O stretching (likely two distinct bands for the two carbonyl groups), and ring vibrations. |

1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione

This compound, also known as 1-hydroxy-heteroxanthine, directly fits the description of a hydroxyl and methyl substituted purine, albeit with two keto groups.

Table 3: Spectroscopic Data for 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione (C6H6N4O3) [3]

| Spectroscopy Type | Observed Data |

| Mass Spectrometry | Molecular Weight: 198.14 g/mol |

| Exact Mass: 198.044339 g/mol | |

| NMR Spectroscopy | ¹H and ¹³C NMR would show signals corresponding to the methyl group, the purine ring protons and carbons, and the hydroxyl proton. |

| IR Spectroscopy | Expected peaks include O-H stretching, C=O stretching, N-H stretching, and C-N stretching. |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized experimental protocols for the analysis of purine derivatives.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of purine metabolites in complex biological samples.[4][5]

-

Sample Preparation: Biological samples (e.g., plasma, urine) are typically deproteinized, often using a cold organic solvent like methanol or acetonitrile. The supernatant is then collected, dried, and reconstituted in a suitable solvent for LC analysis.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution profile. The mobile phases often consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometric Analysis: The eluent from the LC is directed to an electrospray ionization (ESI) source, typically operated in positive ion mode for purines. A tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF) is used for detection. Precursor ions corresponding to the protonated molecules of interest are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those in N-H and O-H groups.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to elucidate the complete chemical structure and assign all proton and carbon signals unambiguously.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

-

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with the vibrations of specific functional groups in the molecule (e.g., C=O, N-H, O-H, C-H).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or purified purine derivative.

Caption: Generalized experimental workflow for the spectroscopic analysis of a purine derivative.

Conclusion

The spectroscopic analysis of "this compound" requires an initial clarification of the specific isomer under investigation. By focusing on common and plausible structures, such as hydroxylated metabolites of methylxanthines, a wealth of spectroscopic data can be leveraged. This guide provides a framework for understanding the NMR, MS, and IR data for such compounds, along with the fundamental experimental protocols necessary for their acquisition. The provided workflows and data tables serve as a valuable resource for researchers in medicinal chemistry, metabolomics, and drug discovery, facilitating the identification and characterization of these and related purine derivatives.

References

- 1. 1-Methylhypoxanthine | C6H6N4O | CID 70765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. massbank.eu [massbank.eu]

- 3. 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione | C6H6N4O3 | CID 257571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Targeting of N6-Methyladenosine (m6A) Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets related to N6-methyladenosine (m6A), a critical regulator in molecular biology. While the term "hydroxyl methyl purine-one" is not a standard chemical identifier, it likely alludes to the dynamic lifecycle of N6-methyladenosine (m6A) and its DNA counterpart N6-methyl-2'-deoxyadenosine (m6dA), which involves hydroxylated intermediates. This guide will focus on the well-established therapeutic potential of modulating the m6A pathway.

N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA types and DNA.[1] This reversible epigenetic and epitranscriptomic mark plays a pivotal role in a myriad of biological processes, including the regulation of gene expression, RNA splicing, and cellular responses to stress.[1][2][3][4][5][6] Dysregulation of the m6A modification machinery has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a promising area for therapeutic intervention.[7][8][9]

The N6-Methyladenosine (m6A) Regulatory Machinery: Key Therapeutic Targets

The therapeutic potential of targeting the m6A pathway lies in the modulation of the key protein families that install, remove, and recognize this modification. These are colloquially known as "writers," "erasers," and "readers."

m6A Writers: The Methyltransferase Complex

The "writer" complex is responsible for catalyzing the addition of a methyl group to adenosine residues. The core components of this complex are METTL3 and METTL14, which form a stable heterodimer.[6]

-

METTL3 (Methyltransferase-like 3): The catalytic subunit of the complex.

-

METTL14 (Methyltransferase-like 14): An allosteric activator that enhances the catalytic activity of METTL3.

-

WTAP (Wilms' tumor 1-associating protein): A regulatory subunit that facilitates the localization of the METTL3-METTL14 complex to the nuclear speckles.

Therapeutic Rationale: The overexpression and hyperactivity of the writer complex are associated with the progression of various cancers, including acute myeloid leukemia (AML).[7] Inhibition of these enzymes can lead to a reduction in m6A levels, thereby impeding cancer cell proliferation and survival.

m6A Erasers: The Demethylases

The "erasers" are enzymes that catalyze the removal of the methyl group from adenosine, making the m6A modification a reversible process.

-

FTO (Fat mass and obesity-associated protein): The first identified m6A demethylase.

-

ALKBH5 (AlkB homolog 5): Another key m6A demethylase.[1]

Therapeutic Rationale: The aberrant expression of m6A erasers is also linked to oncogenesis. Targeting these demethylases can alter the m6A landscape and impact cancer cell biology. For instance, inhibiting FTO has shown anti-tumor effects in certain cancer models.

m6A Readers: The Effector Proteins

The "reader" proteins specifically recognize and bind to m6A-modified RNA, mediating the downstream biological functions of this mark.

-

YTH Domain-Containing Proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1): This family of proteins directly binds to m6A and influences mRNA stability, translation, and splicing.[1]

-

Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BP1, IGF2BP2, IGF2BP3): These readers can promote the stability and translation of their target oncogenic mRNAs.[1]

Therapeutic Rationale: Blocking the interaction between m6A readers and their target transcripts presents a promising strategy to disrupt the pro-tumorigenic signals mediated by m6A.

Signaling Pathways and Therapeutic Intervention Points

The m6A modification machinery is intricately linked to major cellular signaling pathways. The following diagram illustrates the lifecycle of m6A and highlights the key points for therapeutic intervention.

References

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Method for the Enrichment of N 6-Methyladenosine-Modified Cellular and HIV-1 RNA | Springer Nature Experiments [experiments.springernature.com]

- 4. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Hydroxyl Methyl Purine-One Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining "Hydroxyl Methyl Purine-One"

The term "this compound" describes a class of chemical compounds based on a purine scaffold, featuring hydroxyl (-OH), methyl (-CH₃), and carbonyl (=O, "one") functional groups. This general classification encompasses a wide range of molecules, including naturally occurring purine derivatives and synthetic analogs designed for therapeutic purposes. Due to the breadth of this definition, this guide will focus on a well-characterized and clinically significant member of this class: Acyclovir .

Acyclovir, chemically known as 9-((2-hydroxyethoxy)methyl)guanine, is a potent antiviral agent primarily used to treat infections caused by the herpes simplex virus (HSV).[1][2] Its structure contains a guanine base (a purine-one), a hydroxyl group, and an acyclic side chain that mimics the methyl-containing ribose sugar of natural nucleosides. Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase (TK) and subsequent inhibition of viral DNA polymerase, making it a prime candidate for studying drug-target interactions.[3][4][5]

This technical guide will use Acyclovir as a case study to provide an in-depth overview of the core in silico methodologies used to model the interactions of this compound compounds with their biological targets. We will cover detailed experimental protocols for key computational techniques, present quantitative data in a structured format, and provide visual diagrams of critical workflows and pathways.

Core In Silico Methodologies and Protocols

Computational, or in silico, modeling is indispensable in modern drug discovery for predicting and analyzing molecular interactions. The primary techniques include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a computationally efficient method for screening large compound libraries and understanding the fundamental binding modes of a drug candidate.

Detailed Experimental Protocol: Molecular Docking of Acyclovir with HSV-1 Thymidine Kinase

This protocol outlines a typical workflow using industry-standard software like the Schrödinger Suite.[7][8]

-

Receptor Preparation:

-

Obtain Structure: Download the X-ray crystal structure of HSV-1 Thymidine Kinase (TK) in complex with Acyclovir from the Protein Data Bank (PDB). A relevant entry is PDB ID: 2KI5.[7][8]

-

Pre-processing: Load the structure into a molecular modeling interface (e.g., Maestro). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands other than the one of interest.

-

Protonation and Optimization: Use a dedicated tool (e.g., Protein Preparation Wizard) to add hydrogen atoms, assign correct bond orders, and optimize the hydrogen-bonding network. This step is critical for accurately representing the protein's electrostatic environment.

-

Restrained Minimization: Perform a brief, restrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall backbone conformation.

-

-

Ligand Preparation:

-

Obtain Structure: The 3D conformation of Acyclovir can be extracted from the PDB file or generated from its 2D structure.[7]

-

Ionization and Tautomerization: Generate possible ionization states and tautomers of Acyclovir at a physiological pH (e.g., using LigPrep). This ensures that the biologically relevant form of the ligand is used in the docking simulation.[1]

-